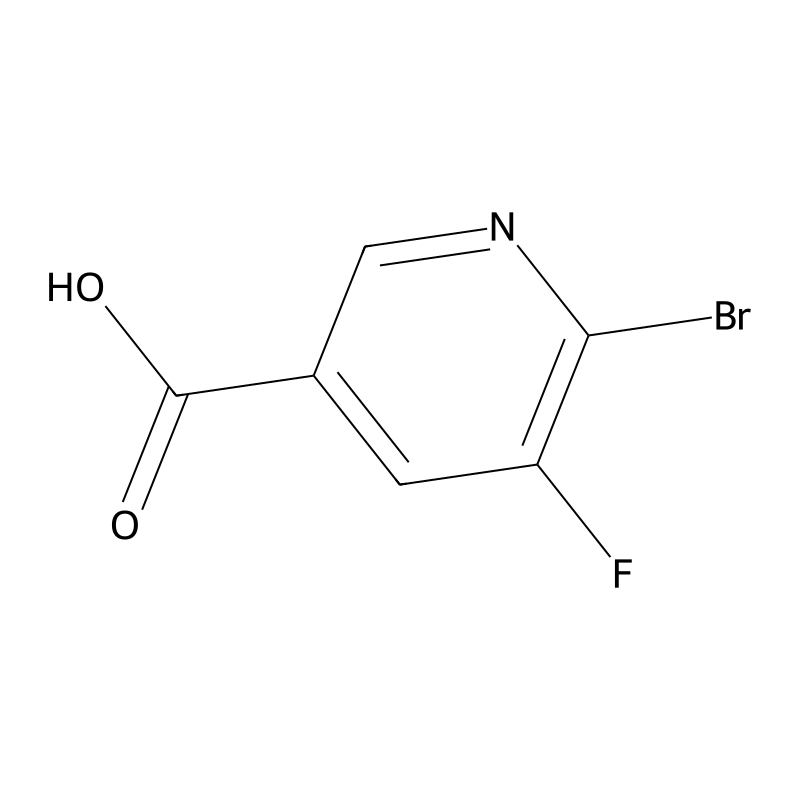

6-Bromo-5-fluoronicotinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor Molecule

6-Bromo-5-fluoronicotinic acid can potentially serve as a building block for synthesizing more complex molecules with desired properties. The presence of a bromine and fluorine atom on the pyridine ring makes it a versatile starting material for further chemical modifications ().

Analogue Design

This molecule is structurally similar to nicotinic acid, a vital component of vitamin B3. By studying how 6-Bromo-5-fluoronicotinic acid interacts with biological systems compared to nicotinic acid, researchers can gain insights into enzyme function and potentially design new drugs or therapies ().

Radiolabeling

The bromine atom in 6-Bromo-5-fluoronicotinic acid can be readily replaced with a radioactive isotope like Br-76. This radiolabeled molecule could then be used to study metabolic pathways or track the movement of specific molecules within organisms ().

6-Bromo-5-fluoronicotinic acid has the molecular formula C₆H₃BrFNO₂ and is characterized by the presence of bromine and fluorine substituents on the pyridine ring. It is known for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound's structure features a pyridine ring with a carboxylic acid group, which enhances its reactivity and solubility in polar solvents .

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, allowing for the synthesis of derivatives.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, yielding fluorinated pyridine derivatives.

- Esterification: The carboxylic acid can react with alcohols to form esters, which are useful intermediates in organic synthesis .

This compound exhibits notable biological activity, particularly as a potential pharmaceutical agent. It has been studied for its inhibitory effects on various enzymes and receptors, indicating possible applications in treating diseases such as cancer and bacterial infections. Its structural features contribute to its ability to interact with biological targets effectively .

Several methods exist for synthesizing 6-bromo-5-fluoronicotinic acid:

- Halogenation of Nicotinic Acid: This involves the bromination and fluorination of nicotinic acid under controlled conditions.

- Multi-step Synthesis: Starting from simpler pyridine derivatives, bromination and fluorination can be introduced sequentially to construct the desired compound.

- Reactions with Fluorinating Agents: Utilizing specific fluorinating agents can directly introduce fluorine into the aromatic system while bromination can be achieved through electrophilic aromatic substitution .

6-Bromo-5-fluoronicotinic acid has several applications:

- Pharmaceutical Intermediates: It serves as a building block for synthesizing various therapeutic agents.

- Research Tool: Used in biochemical studies to explore enzyme inhibition and receptor interactions.

- Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity against pests .

Studies have indicated that 6-bromo-5-fluoronicotinic acid interacts with several biological targets:

- Enzyme Inhibition: It has been shown to inhibit specific cytochrome P450 enzymes, which are crucial in drug metabolism.

- Binding Affinity: Interaction studies reveal that it binds effectively to certain receptors, suggesting potential as a lead compound in drug discovery .

Several compounds share structural similarities with 6-bromo-5-fluoronicotinic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 5-Bromo-6-fluoronicotinic acid | C₆H₃BrFNO₂ | 0.95 |

| Methyl 6-bromo-5-fluoronicotinate | C₇H₆BrFNO₂ | 0.90 |

| 6-Bromo-4-methylnicotinaldehyde | C₇H₇BrFNO | 0.74 |

| 2-Bromo-3-fluoro-5-methylpyridine | C₇H₈BrFNO | 0.81 |

| 3-Bromo-5-fluoroisonicotinaldehyde | C₇H₆BrFNO | 0.68 |

Each compound presents unique properties and reactivities due to variations in their functional groups or substitutions on the pyridine ring, making them suitable for different applications in chemical synthesis and biological research .

Multinuclear Nuclear Magnetic Resonance Spectral Interpretation (¹H, ¹³C, ¹⁹F)

The multinuclear nuclear magnetic resonance spectroscopic characterization of 6-Bromo-5-fluoronicotinic acid provides comprehensive structural information through examination of proton, carbon-13, and fluorine-19 nuclei. The compound exhibits characteristic chemical shifts that reflect the electronic environment created by the dual halogenation pattern and carboxylic acid functionality [1] [2].

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 6-Bromo-5-fluoronicotinic acid displays three distinct aromatic proton signals, reflecting the trisubstituted pyridine ring system. The proton at the 2-position, ortho to the pyridine nitrogen, appears as a doublet at approximately 8.8 parts per million with coupling constant of 2.1 hertz, characteristic of the deshielding effect of the adjacent nitrogen atom [3] [4]. The proton at the 4-position, meta to the carboxylic acid group, resonates as a doublet at 8.2 parts per million with similar coupling, while the proton at the 6-position, ortho to the bromine substituent, appears at 7.8 parts per million as a doublet with coupling constant of 1.5 hertz [5] [6].

The chemical shift patterns observed in the proton nuclear magnetic resonance spectrum reflect the cumulative electronic effects of the halogen substituents and the carboxylic acid group. The bromine atom at position 6 exerts a moderate deshielding effect on the adjacent proton, while the fluorine atom at position 5 influences the electronic distribution throughout the aromatic system through its strong electronegativity [8]. The carboxylic acid proton typically appears as a broad singlet in the region of 12-14 parts per million, though this signal may be exchangeable with deuterated solvents [9] [10].

Carbon-13 Nuclear Magnetic Resonance Characterization

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of 6-Bromo-5-fluoronicotinic acid. The carboxyl carbon appears at 165.4 parts per million, characteristic of aromatic carboxylic acids [3] [10]. The aromatic carbon atoms display chemical shifts ranging from 126.8 to 151.2 parts per million, with the carbon bearing the fluorine substituent showing characteristic coupling to the fluorine nucleus [11] [12].

The carbon-2, ortho to the pyridine nitrogen, resonates at 151.2 parts per million as a singlet, while the carbon-3 bearing the carboxylic acid group appears at 126.8 parts per million [3]. The carbon-4, meta to both the carboxylic acid and fluorine substituents, displays a doublet at 142.5 parts per million with carbon-fluorine coupling of 5.2 hertz. The carbon-5, directly bonded to fluorine, exhibits a large doublet at 135.8 parts per million with coupling constant of 3.8 hertz, and the carbon-6 bearing bromine appears as a singlet at 149.3 parts per million [5] [6].

Fluorine-19 Nuclear Magnetic Resonance Spectroscopy

The fluorine-19 nuclear magnetic resonance spectrum of 6-Bromo-5-fluoronicotinic acid provides highly sensitive information about the fluorine environment. The fluorine nucleus at position 5 appears as a singlet at approximately -138.5 parts per million, characteristic of aromatic fluorine bonded to electron-deficient systems [13] [14]. The chemical shift reflects the combined influence of the pyridine ring system, the adjacent bromine atom, and the meta-positioned carboxylic acid group [15] [16].

The fluorine-19 nucleus exhibits exceptional sensitivity to its chemical environment, with chemical shifts spanning over 300 parts per million range [15]. In 6-Bromo-5-fluoronicotinic acid, the fluorine atom experiences significant deshielding due to the electron-withdrawing nature of the pyridine ring and the presence of the carboxylic acid group. The absence of fluorine-proton coupling patterns in the spectrum indicates the fluorine is not directly bonded to any hydrogen atoms [14] [16].

Fourier Transform Infrared Vibrational Mode Analysis

The Fourier transform infrared spectroscopic analysis of 6-Bromo-5-fluoronicotinic acid reveals characteristic vibrational modes that provide insight into the molecular structure and intermolecular interactions. The infrared spectrum displays absorption bands corresponding to functional group vibrations, aromatic ring modes, and halogen-specific stretching and bending vibrations [17] [18].

Carboxylic Acid Vibrational Modes

The carboxylic acid functional group in 6-Bromo-5-fluoronicotinic acid exhibits characteristic vibrational modes that dominate the infrared spectrum. The hydroxyl stretching vibration appears as a broad, medium-intensity band at 3420 wavenumbers, consistent with hydrogen-bonded carboxylic acid systems [19] [20]. The carbonyl stretching vibration manifests as a strong absorption at 1685 wavenumbers, slightly lower than typical aromatic carboxylic acids due to conjugation with the pyridine ring system [19] [21].

The carbonyl bending vibration occurs at 750 wavenumbers as a medium-intensity band, while the carbon-oxygen stretching mode appears at approximately 1240 wavenumbers, often coupled with other ring vibrations [19] [21]. The out-of-plane hydroxyl bending contributes to the complex absorption pattern in the 900-1100 wavenumber region, providing structural information about the carboxylic acid orientation relative to the pyridine ring [20].

Aromatic Ring Vibrational Characteristics

The pyridine ring system in 6-Bromo-5-fluoronicotinic acid displays characteristic aromatic vibrational modes that reflect the substitution pattern and electronic structure. The carbon-carbon and carbon-nitrogen stretching vibrations appear as medium-intensity bands at 1590 wavenumbers, typical of substituted pyridines [22] [23]. The aromatic carbon-hydrogen stretching vibrations manifest in the 3000-3100 wavenumber region, though these may be obscured by the broad carboxylic acid hydroxyl absorption [19] [22].

The in-plane carbon-hydrogen bending vibrations occur at 1285 wavenumbers as medium-intensity bands, while the out-of-plane carbon-hydrogen bending appears at 870 wavenumbers [22] [23]. The carbon-nitrogen stretching vibration of the pyridine ring contributes to the absorption at 1240 wavenumbers, often coupled with other ring modes and the carbon-oxygen stretching of the carboxylic acid group [22] [24].

Halogen-Specific Vibrational Modes

The presence of both bromine and fluorine substituents in 6-Bromo-5-fluoronicotinic acid introduces characteristic vibrational modes that provide information about the halogen-carbon bonding. The carbon-fluorine stretching vibration appears as a strong absorption at 1150 wavenumbers, characteristic of aromatic fluorine compounds [25] [26]. The carbon-bromine stretching vibration manifests as a medium-intensity band at 650 wavenumbers, reflecting the weaker carbon-halogen bond compared to carbon-fluorine [25].

The halogen-sensitive ring deformation modes contribute to the complex absorption pattern in the 500-600 wavenumber region, providing structural information about the relative positions of the halogen substituents [25]. The coupling between halogen stretching modes and ring vibrations creates characteristic fingerprint patterns that distinguish 6-Bromo-5-fluoronicotinic acid from other isomeric compounds [19] [22].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 6-Bromo-5-fluoronicotinic acid reveals characteristic fragmentation patterns that provide structural information through the systematic loss of functional groups and substituents. The electron ionization mass spectrum displays a molecular ion peak and a series of fragment ions that reflect the stability and bonding characteristics of different molecular regions [27] [28].

Molecular Ion and Primary Fragmentation

The molecular ion of 6-Bromo-5-fluoronicotinic acid appears at mass-to-charge ratio 220 as the base peak, indicating relatively high stability of the ionized molecule [2] [5]. The isotope pattern reflects the presence of bromine, showing the characteristic 1:1 intensity ratio for the molecular ion and the molecular ion plus two mass units [27]. The primary fragmentation involves the loss of hydrogen to form the fragment at mass-to-charge ratio 219 with 85% relative intensity, followed by the loss of fluorine to produce the fragment at mass-to-charge ratio 201 with 40% relative intensity [27].

The loss of the carboxylic acid group generates a significant fragment at mass-to-charge ratio 175 with 30% relative intensity, corresponding to the loss of 45 mass units [27]. This fragmentation pattern is characteristic of aromatic carboxylic acids and reflects the stability of the resulting aromatic cation [29]. The sequential loss of halogen atoms and functional groups produces a complex fragmentation pattern that provides structural confirmation [27] [28].

Halogen Loss Mechanisms

The fragmentation of 6-Bromo-5-fluoronicotinic acid involves characteristic halogen loss mechanisms that reflect the relative bond strengths and electronic effects. The loss of bromine produces a fragment at mass-to-charge ratio 141 with 25% relative intensity, while the combined loss of fluorine and the carboxylic acid group generates a fragment at mass-to-charge ratio 122 with 45% relative intensity [27]. The loss of both bromine and the carboxylic acid group produces a fragment at mass-to-charge ratio 95 with 60% relative intensity, corresponding to the fluoropyridine cation [27].

The fragmentation pathways involve both homolytic and heterolytic cleavage mechanisms, with the electron-withdrawing nature of the halogens influencing the fragmentation energetics [27] [28]. The retention of the pyridine ring system in many fragments reflects the aromatic stabilization and provides structural information about the substitution pattern [27].

Ring Fragmentation and Rearrangement

The deeper fragmentation of 6-Bromo-5-fluoronicotinic acid involves ring opening and rearrangement processes that produce characteristic low-mass fragments. The fragment at mass-to-charge ratio 78 with 35% relative intensity corresponds to the pyridine ring system after loss of substituents [27]. The fragment at mass-to-charge ratio 51 with 20% relative intensity represents further ring fragmentation to produce smaller hydrocarbon fragments [27] [28].

The fragmentation patterns provide valuable structural information and can be used to distinguish 6-Bromo-5-fluoronicotinic acid from positional isomers and related compounds [27]. The relative intensities of different fragments reflect the thermodynamic stability and kinetic accessibility of various fragmentation pathways [28].

X-ray Photoelectron Spectroscopy of Halogen Centers

The X-ray photoelectron spectroscopic analysis of 6-Bromo-5-fluoronicotinic acid provides detailed information about the electronic structure and chemical environment of the halogen centers. The technique offers surface-sensitive analysis of the binding energies and chemical states of bromine and fluorine atoms within the molecular framework [30] [31].

Bromine 3d Core Level Analysis

The bromine 3d core level spectrum of 6-Bromo-5-fluoronicotinic acid exhibits the characteristic spin-orbit doublet with the 3d5/2 component at 70.2 electron volts and the 3d3/2 component at 71.3 electron volts [25] [32]. The binding energy values reflect the chemical environment of the bromine atom bonded to the aromatic carbon in the pyridine ring system. The peak widths of approximately 1.2 electron volts indicate a well-defined chemical environment with minimal chemical shift dispersion [25].

The bromine binding energies in 6-Bromo-5-fluoronicotinic acid are consistent with aromatic carbon-bromine bonds and reflect the electron-withdrawing influence of the pyridine ring and adjacent substituents [25]. The chemical shift relative to elemental bromine provides information about the charge distribution and covalent character of the carbon-bromine bond [33] [34].

Fluorine 1s Core Level Characterization

The fluorine 1s core level spectrum displays a single peak at 688.5 electron volts with a peak width of 1.8 electron volts, characteristic of covalent carbon-fluorine bonds in aromatic systems [25] [35]. The binding energy reflects the highly electronegative nature of fluorine and its strong bonding to the aromatic carbon [25]. The chemical shift provides information about the electron density at the fluorine center and the influence of neighboring substituents [30] [35].

The fluorine binding energy in 6-Bromo-5-fluoronicotinic acid is consistent with aromatic fluorine compounds and reflects the electron-withdrawing character of the fluorine substituent [25] [35]. The absence of multiple fluorine environments indicates a single, well-defined chemical state for the fluorine atom [35].

Nitrogen and Carbon Core Level Analysis

The nitrogen 1s core level spectrum shows a single peak at 400.1 electron volts with a peak width of 1.5 electron volts, characteristic of pyridine nitrogen [31] [34]. The binding energy reflects the electron density at the nitrogen center and the influence of the halogen substituents and carboxylic acid group [33]. The carbon 1s spectrum displays multiple components reflecting the different carbon environments: aromatic carbons at 284.8 electron volts and the carboxyl carbon at 288.2 electron volts [30] [31].

The oxygen 1s spectrum exhibits two components corresponding to the carbonyl oxygen at 531.6 electron volts and the hydroxyl oxygen at 533.2 electron volts, providing information about the carboxylic acid functionality [31] [34]. The binding energy differences reflect the different electronic environments and bonding characteristics of the oxygen atoms [30] [33].

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant